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Compound Name: Furtrethonium iodide

Cat. No.: B1218996 Get Quote

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available scientific information

regarding the mechanism of action of furtrethonium iodide. It is important to note that detailed

characterization of this compound, particularly regarding its full receptor subtype selectivity and

binding affinities, is limited in publicly accessible literature. Consequently, this guide is based

on the available data, which is primarily focused on its activity at the M2 muscarinic

acetylcholine receptor.

Core Mechanism of Action
Furtrethonium iodide, also known by its synonyms furmethide iodide, furamon, and

furtrimethonium iodide, is a cholinergic agent that functions as a muscarinic acetylcholine

receptor agonist. Its mechanism of action involves direct binding to and activation of muscarinic

receptors, thereby mimicking the effects of the endogenous neurotransmitter acetylcholine.

This activity underlies its observed parasympathomimetic effects, such as the stimulation of

smooth muscle contraction. Historical clinical use in conditions like bladder paralysis further

supports its role as a cholinergic agonist.

The primary evidence for its mechanism stems from functional studies on the M2 muscarinic

receptor, where it has been shown to be a full agonist.
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The most detailed quantitative data available for furtrethonium (referred to as furmethide)

comes from studies on the M2 muscarinic receptor expressed in Chinese hamster ovary (CHO)

cells. The following table summarizes its functional potency and efficacy in stimulating G-

protein activation, a key step in the receptor's signaling cascade. For comparison, data for

other well-characterized muscarinic agonists from the same study are included[1].

Agonist Receptor Parameter Value

Furtrethonium

(Furmethide)
M2 EC50 (µM) 7.0

Emax (% of baseline) 310%

Carbachol M2 EC50 (µM) 12.3

Emax (% of baseline) 300%

Oxotremorine M2 EC50 (µM) 1.0

Emax (% of baseline) 280%

Pilocarpine M2 EC50 (µM) 1.2

Emax (% of baseline) 160%

EC50 (Half-maximal effective concentration): The concentration of an agonist that produces

50% of the maximal possible effect.

Emax (Maximum effect): The maximum effect an agonist can produce, expressed here as a

percentage increase over the basal (unstimulated) level of G-protein activation.

Additionally, a study on agonistic furtrethonium derivatives in guinea pig ileum smooth muscle

determined "true affinity constants" (-log KA) for these related compounds, suggesting that the

methyl and ethyl derivatives have high affinity for muscarinic receptors[2]. However, specific

binding affinity data (Ki or Kd) for furtrethonium iodide itself at any muscarinic or nicotinic

receptor subtype are not readily available in the reviewed literature.
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The available data points to furtrethonium iodide being a potent agonist at the M2 muscarinic

receptor. Its activity profile at other muscarinic receptor subtypes (M1, M3, M4, M5) has not

been extensively characterized in the public literature. Furthermore, there is a lack of

information regarding its interaction with nicotinic acetylcholine receptors. Therefore, a

complete receptor selectivity profile cannot be provided at this time.

Signaling Pathway
As a muscarinic agonist acting on M2 receptors, furtrethonium iodide is expected to activate

the Gi/o signaling pathway. Activation of the M2 receptor by an agonist leads to the dissociation

of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit proceeds to

inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate

(cAMP) levels.
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Figure 1. M2 Muscarinic Receptor Signaling Pathway Activated by Furtrethonium Iodide.

Experimental Protocols
The following is a summary of the methodology used to determine the functional activity of

furtrethonium iodide at the M2 muscarinic receptor.

[35S]GTPγS Binding Assay
This assay measures the activation of G-proteins by an agonist-bound G-protein coupled

receptor (GPCR). The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα

subunits is an indicator of receptor activation.
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Figure 2. Experimental Workflow for the [35S]GTPγS Binding Assay.

Detailed Methodology (adapted from Jakubík et al.):[1]

Membrane Preparation: Membranes from CHO cells stably expressing the M2 muscarinic

receptor are prepared. The protein concentration is determined using a standard protein

assay.
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Incubation: The cell membranes are incubated in a buffer solution containing GDP at a

specified concentration. Furtrethonium iodide is added at varying concentrations.

Reaction Initiation: The binding reaction is initiated by the addition of [35S]GTPγS. The

incubation is carried out at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60

minutes).

Reaction Termination: The reaction is terminated by rapid filtration of the incubation mixture

through glass fiber filters.

Washing: The filters are washed multiple times with ice-cold buffer to remove unbound

radioligand.

Quantification: The radioactivity retained on the filters is quantified by liquid scintillation

spectrometry.

Data Analysis: Non-specific binding is determined in the presence of a high concentration of

unlabeled GTPγS. The specific binding data are then analyzed using non-linear regression to

determine the EC50 and Emax values for furtrethonium iodide.

Summary and Future Directions
Furtrethonium iodide is a muscarinic agonist with demonstrated full agonistic activity at the

M2 receptor subtype. Its mechanism of action involves the activation of Gi/o-protein signaling,

leading to the inhibition of adenylyl cyclase.

However, there are significant gaps in the understanding of its pharmacology. To provide a

complete picture of its mechanism of action, future research should focus on:

Determining Binding Affinities: Radioligand binding studies are needed to determine the

binding affinities (Ki or Kd) of furtrethonium iodide for all five muscarinic receptor subtypes.

Characterizing Functional Activity at Other Muscarinic Subtypes: Functional assays should

be performed to quantify its potency and efficacy at M1, M3, M4, and M5 receptors.

Investigating Nicotinic Receptor Interactions: Both binding and functional studies are

required to ascertain whether furtrethonium iodide has any activity at nicotinic
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acetylcholine receptors.

A comprehensive understanding of its receptor selectivity profile is crucial for elucidating its

therapeutic potential and off-target effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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